Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt
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Overview
Description
Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt is a chemical compound with the molecular formula C9H8F3NO3. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt typically involves the esterification of 4-amino-3-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrogen chloride gas to form the hydrogen chloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethoxy)benzoate
- 4-amino-3-(trifluoromethoxy)benzoic acid
Uniqueness
Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt is unique due to the presence of both an amino group and a trifluoromethoxy group. This combination imparts distinct reactivity and stability, making it valuable for various research applications .
Properties
Molecular Formula |
C9H9ClF3NO3 |
---|---|
Molecular Weight |
271.62 g/mol |
IUPAC Name |
methyl 4-amino-3-(trifluoromethoxy)benzoate;hydrochloride |
InChI |
InChI=1S/C9H8F3NO3.ClH/c1-15-8(14)5-2-3-6(13)7(4-5)16-9(10,11)12;/h2-4H,13H2,1H3;1H |
InChI Key |
JKWTZJMRJTYQLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)OC(F)(F)F.Cl |
Origin of Product |
United States |
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